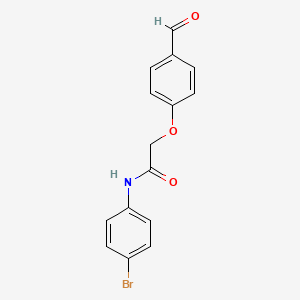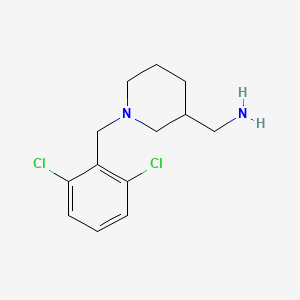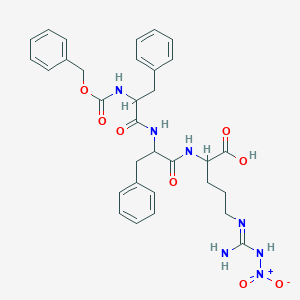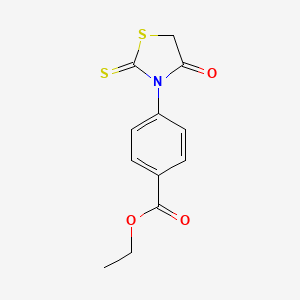
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a thiophene ring and a trifluoromethyl group attached to a 1,2,4-triazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with trifluoroacetic acid and a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the triazole ring.
Reaction Conditions:
Reagents: Thiophene-2-carboxylic acid hydrazide, trifluoroacetic acid, phosphorus oxychloride.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.
Temperature: Typically, the reaction is carried out at elevated temperatures (80-100°C) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro-1,2,4-triazole derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or antifungal effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Material Science: In electronic applications, the compound’s unique electronic structure allows it to participate in charge transfer processes, making it useful in the design of organic semiconductors.
類似化合物との比較
Similar Compounds
3-(Thiophen-2-yl)-1H-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
5-(Trifluoromethyl)-1H-1,2,4-triazole:
3-(Furan-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.
Uniqueness
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is unique due to the combination of the thiophene ring and the trifluoromethyl group, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
特性
分子式 |
C7H4F3N3S |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
3-thiophen-2-yl-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)6-11-5(12-13-6)4-2-1-3-14-4/h1-3H,(H,11,12,13) |
InChIキー |
KOWRVWHDSKNGJB-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NNC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12110068.png)
![Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12110074.png)

![Benzoic acid, 2-[(4-bromobenzoyl)amino]-](/img/structure/B12110084.png)
![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)





![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

